1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 3-chlorophenyl group at position 1 and a benzimidazole moiety at position 4. The benzimidazole is further functionalized with a 2-(o-tolyloxy)ethyl chain (where o-tolyloxy denotes a methoxy group adjacent to a methyl-substituted benzene ring).
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-18-7-2-5-12-24(18)32-14-13-29-23-11-4-3-10-22(23)28-26(29)19-15-25(31)30(17-19)21-9-6-8-20(27)16-21/h2-12,16,19H,13-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPDVJNZLYNLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
This compound integrates a pyrrolidin-2-one core structure with a benzo[d]imidazole moiety and a 3-chlorophenyl substituent. The structural diversity suggests potential interactions at various biological targets, which can lead to diverse pharmacological effects.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of benzimidazole derivatives. For instance, compounds similar to the one have demonstrated significant activity against various cancer cell lines. A study reported that certain benzimidazole derivatives exhibited IC50 values ranging from 4 to 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, indicating their potential as anticancer agents due to their ability to inhibit cell proliferation effectively .
Antifungal Activity
The compound's antifungal potential has also been explored. Similar derivatives have shown moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL . This suggests that the compound could be further evaluated for its efficacy in treating fungal infections.
The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells. Research indicates that benzimidazole derivatives disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c, which activates caspases and triggers cell death . Furthermore, molecular docking studies suggest that the lipophilicity of these compounds enhances their membrane permeability, facilitating transmembrane diffusion .
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity. The presence of the chlorophenyl group is believed to enhance lipophilicity, which correlates with increased biological activity due to better membrane penetration. Additionally, modifications on the benzimidazole ring can significantly affect the compound's cytotoxicity and selectivity towards cancer cells .
Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50/MIC Values | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (breast cancer) | 4-8 μg/mL | |
| Antifungal | Candida albicans | 64 μg/mL | |
| Antibacterial | Staphylococcus aureus | 4 μg/mL |
Case Studies
-
Case Study on Anticancer Activity :
- A series of derivatives based on benzimidazole were synthesized and tested for their antiproliferative effects against various cancer cell lines. The most active compounds showed significant inhibition at low concentrations, emphasizing the importance of structural modifications in enhancing efficacy .
- Antifungal Efficacy Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
- Substituent Effects on Benzimidazole Nitrogen: The 2-(o-tolyloxy)ethyl group in the target compound introduces steric bulk and lipophilicity compared to simpler alkyl chains (e.g., isobutyl in ). The o-tolyloxy moiety may enhance π-π stacking interactions in biological targets compared to phenoxyethyl (as in ) or methoxyphenoxyethyl ().
- Pyrrolidinone Substituents: The 3-chlorophenyl group in the target compound is electron-withdrawing, which may improve metabolic stability compared to electron-donating groups like 2-hydroxyphenyl (). The 3-chloro-4-methylphenyl substituent in adds a methyl group, increasing lipophilicity and possibly altering binding kinetics.
- Biological Activity Trends: Benzimidazole-pyrrolidinone hybrids with chlorophenyl groups (e.g., ) are frequently associated with antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit enzymes like acetylcholinesterase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
